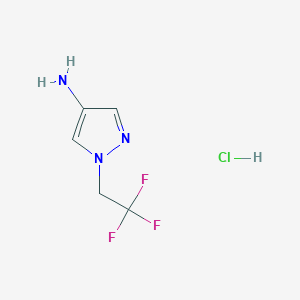

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-4(9)1-10-11;/h1-2H,3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPZEKZRKUAUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660031 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185177-94-9 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms or trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyrazole derivatives, in particular, are a versatile class of heterocyclic compounds that are present in numerous pharmaceuticals and agrochemicals.[3][4][5] The synthesis of pyrazole-containing compounds with fluorine moieties is therefore a subject of considerable interest to researchers in medicinal chemistry.

This guide provides a comprehensive overview of a proposed synthetic route for this compound, a molecule of interest for further chemical exploration and potential applications in drug development. The synthesis is presented as a multi-step process, starting from the readily available 4-nitropyrazole. Each step is detailed with a discussion of the underlying chemistry, reaction conditions, and purification strategies.

Overall Synthetic Strategy

The can be achieved through a three-step sequence:

-

N-Alkylation: Introduction of the 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring of 4-nitropyrazole.

-

Nitro Group Reduction: Conversion of the nitro group at the C4 position to a primary amine.

-

Salt Formation: Treatment of the resulting amine with hydrochloric acid to yield the final hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Alkylation of 4-Nitropyrazole

The first step involves the regioselective N-alkylation of 4-nitropyrazole with a suitable 2,2,2-trifluoroethylating agent. The presence of two nitrogen atoms in the pyrazole ring can lead to the formation of two regioisomers. However, the regioselectivity of N-alkylation can often be controlled by the choice of reaction conditions and the nature of the substituent on the pyrazole ring.[6][7] For 4-nitropyrazole, the electron-withdrawing nature of the nitro group influences the acidity of the N-H proton and can direct the alkylation.

A common method for N-alkylation of pyrazoles involves the use of an alkyl halide in the presence of a base.[8][9] In this case, 2,2,2-trifluoroethyl iodide or bromide can be used as the alkylating agent, with a non-nucleophilic base such as potassium carbonate or cesium carbonate to deprotonate the pyrazole nitrogen.

Experimental Protocol: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

-

To a solution of 4-nitropyrazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

-

Add 2,2,2-trifluoroethyl iodide (1.2 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.[10][11]

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 4-Nitropyrazole | 1.0 eq. | Starting material |

| 2,2,2-Trifluoroethyl iodide | 1.2 eq. | Alkylating agent |

| Potassium Carbonate | 1.5 eq. | Base |

| Dimethylformamide | - | Solvent |

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial step in this synthesis. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and efficient.[12] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

Alternatively, chemical reducing agents can be employed. Stannous chloride (SnCl₂) in an acidic medium or sodium dithionite (Na₂S₂O₄) are effective reagents for the reduction of nitroarenes.[13][14] The choice of method may depend on the scale of the reaction and the compatibility with other functional groups.

Experimental Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine

Method A: Catalytic Hydrogenation

-

Dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

Method B: Reduction with Sodium Dithionite

-

In a round-bottom flask, dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq.) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Add sodium dithionite (Na₂S₂O₄, 3-5 eq.) portion-wise to the stirred solution. The reaction is often exothermic.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the desired amine.[13]

| Reagent/Catalyst | Molar Ratio/Amount | Purpose |

| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 1.0 eq. | Starting material |

| 10% Palladium on Carbon | 5-10 mol% | Catalyst (Method A) |

| Hydrogen Gas | 1 atm | Reducing agent (Method A) |

| Sodium Dithionite | 3-5 eq. | Reducing agent (Method B) |

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the synthesized amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is often a crystalline solid that is easier to handle and purify than the free base.

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or a stream of anhydrous HCl gas.

-

Stir the mixture for a short period, during which the hydrochloride salt should precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[15]

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the trifluoroethylated pyrazole and the presence of the amine and hydrochloride.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and salt, and C-F stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Conclusion

The can be effectively carried out in a three-step sequence from 4-nitropyrazole. This guide provides a detailed and scientifically grounded approach to its preparation, leveraging established methodologies in pyrazole chemistry. The successful synthesis of this compound opens avenues for its further investigation in various research and development settings, particularly in the field of medicinal chemistry.

References

-

MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from [Link]

-

ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic pathway for synthesis of aminopyrazole‐4‐carbonitrile derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Literatures preparation of 4-aminopyrazole derivatives. Retrieved from [Link]

-

(n.d.). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Retrieved from [Link]

-

National Institutes of Health. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

-

National Institutes of Health. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.

-

ResearchGate. (n.d.). ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

National Institutes of Health. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Retrieved from [Link]

-

AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-nitro-1-(2,2,2-trifluoroethyl)-1h-pyrazole. Retrieved from [Link]

Sources

- 1. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 11. 919278-38-9|4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed, validated synthetic protocol, explore its reactivity, and discuss its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. The trifluoroethyl group, in particular, is a valuable substituent that can modulate these properties. This compound combines these advantageous features, making it a valuable building block for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1185177-94-9 | [3] |

| Molecular Formula | C₅H₇ClF₃N₃ | [4] |

| Molecular Weight | 201.58 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Typical |

| Solubility | Soluble in water, methanol, and DMSO | Inferred |

| Storage | Store in a cool, dry place away from light | [5] |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the commercially available 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This method provides a reliable and scalable route to the desired product.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 919278-38-9)

This step involves the N-alkylation of 4-nitropyrazole with a suitable trifluoroethylating agent.

-

To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.[6][7]

Step 2: Reduction of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

The reduction of the nitro group is a critical step to introduce the versatile amino functionality.

-

Dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.[8]

Step 3: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

A precipitate will form. Continue stirring for a short period to ensure complete salt formation.

-

Collect the solid by filtration, wash with the solvent used for precipitation, and dry under vacuum to yield this compound as a solid.

Spectral Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts and multiplicities for the protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3, H-5 | 7.5 - 7.8 | s | - |

| -CH₂- | 4.6 - 4.9 | q | ~8-9 |

| -NH₃⁺ | Broad singlet | - | - |

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration. The amine protons will likely appear as a broad singlet due to exchange and quadrupole broadening.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. Key expected shifts include those for the pyrazole ring carbons, the trifluoroethyl group, with the carbon bearing the fluorine atoms showing a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

-

N-H stretch (amine salt): Broad band in the region of 2500-3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 2900-3100 cm⁻¹

-

C=C and C=N stretch (pyrazole ring): In the region of 1400-1600 cm⁻¹

-

C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free amine, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, at m/z 165.05.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group.

Reactivity of the Amino Group

The 4-amino group on the pyrazole ring is a versatile handle for further functionalization. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

Caption: Key reactions of the 4-amino group on the pyrazole ring.

Applications in Drug Discovery

The unique combination of a pyrazole core and a trifluoroethyl group makes this compound a highly attractive building block in drug discovery. The pyrazole scaffold is a key component in a wide range of biologically active molecules, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors.[9][10][11]

The trifluoroethyl group can enhance the binding of a molecule to its target protein through favorable interactions and can also block metabolic pathways, leading to an improved pharmacokinetic profile. The amino group at the 4-position provides a convenient point of attachment for introducing various pharmacophores and modulating the overall properties of the molecule.

Several patents have disclosed the use of substituted pyrazole derivatives as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[9] The structural features of this compound make it an ideal starting material for the synthesis of libraries of compounds to be screened against such targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid ingestion and inhalation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through reliable and scalable methods. The presence of the trifluoroethyl group offers the potential for enhanced biological activity and improved pharmacokinetic properties in derivative compounds. The reactive amino group provides a key site for further molecular elaboration, enabling the exploration of a wide chemical space. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery programs.

References

- Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. Journal of Agricultural and Food Chemistry.

- Recent developments in aminopyrazole chemistry. Arkivoc.

- 1185177-94-9|this compound - BLDpharm. (Link not available)

- Recent developments in aminopyrazole chemistry - ark

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- Selective nitro reduction in the synthesis of 'real-world' targets.

- A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Journal of Heterocyclic Chemistry.

- ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ChemInform.

- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl and solid state forms thereof.

- Disubstituted pyrazole compounds.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.

- Substituted sodium-1H-pyrazole-5-olate.

- Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. European Journal of Medicinal Chemistry.

-

1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

- A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research.

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic & Medicinal Chemistry.

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. 1185177-94-9|this compound|BLD Pharm [bldpharm.com]

- 4. 4-NITRO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE | 919278-38-9 [chemicalbook.com]

- 5. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | 919278-39-0 [sigmaaldrich.com]

- 6. 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 7. bldpharm.com [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. US9879018B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl and solid state forms thereof - Google Patents [patents.google.com]

- 10. US11999722B2 - Disubstituted pyrazole compounds - Google Patents [patents.google.com]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS Number: 1185177-94-9), a fluorinated heterocyclic amine of significant interest in medicinal chemistry.[1][2] We will delve into its chemical properties, provide a detailed, scientifically-grounded synthesis protocol, and explore its critical role as a structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmacologically active agents.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoroethyl group, in particular, can enhance metabolic stability, binding affinity, and cell permeability. The subject of this guide, this compound, combines the versatile pyrazole core with the benefits of fluorination, making it a highly valuable building block for the synthesis of next-generation therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1185177-94-9 | [1][2] |

| Molecular Formula | C₅H₇ClF₃N₃ | Inferred from structure |

| Molecular Weight | 201.58 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO | Expected for a hydrochloride salt |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General laboratory practice |

Free Base Information:

-

CAS Number: 919278-39-0

-

Molecular Formula: C₅H₆F₃N₃

-

IUPAC Name: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a pyrazole precursor followed by the reduction of the nitro group. This approach is a common and effective method for introducing an amine group onto an aromatic ring.

Step 1: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (Intermediate)

Reaction Scheme:

A plausible reaction pathway for the synthesis of the nitro-intermediate.

Materials:

-

1H-Pyrazole

-

2,2,2-Trifluoroethanol

-

A suitable alkylating agent (e.g., trifluoroethyl triflate or tosylate)

-

Nitrating mixture (concentrated nitric acid and sulfuric acid)

-

Sodium carbonate

-

Dichloromethane (DCM)

-

Magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Alkylation: In a round-bottom flask, dissolve 1H-pyrazole in a suitable aprotic solvent. Add a base (e.g., sodium hydride) to deprotonate the pyrazole. Slowly add the 2,2,2-trifluoroethyl alkylating agent at a controlled temperature. Monitor the reaction by TLC until completion.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

-

Nitration: Cool the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction Monitoring & Work-up: Allow the reaction to stir at a low temperature, monitoring by TLC. Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

-

Purification: Extract the product with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Step 2: Reduction of the Nitro Group and Salt Formation

The second step involves the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

Reaction Scheme:

The reduction and salt formation step to yield the final product.

Materials:

-

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

-

Palladium on carbon (10%) or Tin(II) chloride

-

Methanol or Ethanol

-

Hydrogen gas (if using Pd/C)

-

Hydrochloric acid (concentrated or as a solution in ether)

-

Ethyl acetate

Protocol:

-

Reduction: Dissolve the nitro-intermediate in methanol or ethanol. Add the catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like ethyl acetate. Add a solution of hydrochloric acid in ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to obtain this compound.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not available in the public domain, we can predict the expected spectral data based on the analysis of closely related pyrazole derivatives.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the trifluoroethyl group, and the amine protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole C3-H | ~7.5 - 8.0 | s | - |

| Pyrazole C5-H | ~7.0 - 7.5 | s | - |

| -CH₂-CF₃ | ~4.5 - 5.0 | q | ~8-9 |

| -NH₂ (as HCl salt) | Broad singlet, variable | bs | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~130 - 135 |

| Pyrazole C4 | ~110 - 115 |

| Pyrazole C5 | ~135 - 140 |

| -CH₂-CF₃ | ~50 - 55 (quartet due to C-F coupling) |

| -CF₃ | ~120 - 125 (quartet due to C-F coupling) |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the free base.

-

Expected [M+H]⁺ for C₅H₆F₃N₃: 166.0592

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200 - 2800 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C, C=N stretch (pyrazole ring) | 1600 - 1450 |

| C-F stretch | 1300 - 1100 (strong) |

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as a Core Fragment in Kinase Inhibitors

The 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine moiety provides a rigid scaffold with strategically positioned functional groups for interaction with the kinase active site. The amine group at the 4-position serves as a crucial attachment point for building out the rest of the inhibitor molecule, often forming hydrogen bonds with the hinge region of the kinase. The trifluoroethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Schematic representation of the interaction of a kinase inhibitor derived from the title compound with a kinase active site.

Janus Kinase (JAK) Inhibitors

A significant area of application for pyrazole derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a key regulator of the immune response, and its overactivation is a hallmark of many autoimmune diseases. Orally available small-molecule JAK inhibitors have emerged as a major therapeutic class for conditions like rheumatoid arthritis.[6][7] The structural features of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine make it an attractive starting material for the synthesis of novel and selective JAK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its free base.

-

Hazard Statements (for the free base): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (for the free base): P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a pyrazole core and a trifluoroethyl group provides a foundation for the synthesis of potent and selective drug candidates, particularly in the realm of kinase inhibitors. The synthetic route, while requiring careful execution, is based on well-established chemical transformations. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

- N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. 2017.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).

- Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. The Royal Society of Chemistry.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Chemistry – A European Journal. 2021.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Journal of Molecular Structure. 2002.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- Basic 1H- and 13C-NMR Spectroscopy. Metin Balcı.

-

1H-Pyrazole. NIST WebBook. [Link]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. 2024.

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. 2021.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. 2023.

Sources

- 1. rsc.org [rsc.org]

- 2. 1185177-94-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, it outlines an illustrative synthesis pathway and presents validated, step-by-step protocols for its analytical characterization by High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS). This guide is intended to serve as an essential resource for researchers, offering both foundational data and practical methodologies to support the integration of this valuable building block into discovery and development workflows.

Introduction: The Significance of Fluorinated Pyrazoles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole scaffold is a privileged structure.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The subject of this guide, this compound, combines the versatile pyrazole core with a trifluoroethyl substituent, making it a valuable building block for the synthesis of novel chemical entities in drug discovery programs.[2] Understanding its fundamental properties, beginning with its precise molecular weight, is the first critical step in its application.

Core Physicochemical Properties

The identity, purity, and reactivity of a chemical compound are defined by its physicochemical properties. For this compound, these characteristics are foundational for its use in quantitative assays, reaction stoichiometry, and regulatory documentation.

Chemical Structure and Molecular Formula

The compound consists of a pyrazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and at the C4 position with an amine group. As a hydrochloride salt, the amine is protonated, with a chloride counter-ion.

-

Chemical Formula (Free Base): C₅H₆F₃N₃

-

Chemical Formula (Hydrochloride Salt): C₅H₇ClF₃N₃

Molecular Weight: Calculation and Importance

The molecular weight is a critical parameter for all quantitative applications. It is derived from the molecular formula and the atomic weights of the constituent elements.

-

Molecular Weight of Free Base (C₅H₆F₃N₃): 165.12 g/mol

-

Molecular Weight of Hydrochloride Salt (C₅H₇ClF₃N₃): 201.58 g/mol

This distinction is crucial. When weighing the compound for a reaction, using the molecular weight of the salt form is necessary to ensure accurate molar calculations. The free base value is relevant for mass spectrometry analysis where the counter-ion is typically not observed.

Key Compound Identifiers

For unambiguous identification and data retrieval, standardized identifiers are essential. The following table summarizes the key properties of the hydrochloride salt form.

| Property | Value | Source |

| IUPAC Name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine;hydrochloride | N/A |

| CAS Number | 1185177-94-9 | [3] |

| Molecular Formula | C₅H₇ClF₃N₃ | Calculated |

| Molecular Weight | 201.58 g/mol | Calculated |

| Physical Form | Liquid or Solid or Semi-solid | [4] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [4] |

Illustrative Synthesis Pathway

The synthesis of pyrazole derivatives can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5] A common approach for N-substituted pyrazoles involves the reaction of a substituted hydrazine with a suitable three-carbon building block.

Below is a conceptual workflow for the synthesis of the target compound.

Caption: A conceptual workflow for the synthesis of the target molecule.

Analytical Characterization Protocols

To ensure the identity and purity of this compound, a combination of analytical techniques is required. The protocols described below represent a self-validating system for quality control.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust method for assessing the purity of the compound and identifying any potential impurities.

Rationale: RP-HPLC separates compounds based on their hydrophobicity. It is the standard for purity assessment in the pharmaceutical industry due to its high resolution and quantitative accuracy.

Protocol:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A and B.

-

Dilute to a final concentration of 0.1 mg/mL for injection.

-

-

Chromatographic Method:

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks detected at 254 nm.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Trustworthiness Check: The system suitability test should confirm a theoretical plate count of >2000 for the analyte peak and a tailing factor between 0.8 and 1.5.

-

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

This protocol confirms the elemental composition of the compound by measuring its exact mass.

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound, offering a higher degree of certainty than nominal mass spectrometry.[6]

Caption: Experimental workflow for HRMS identity confirmation.

Protocol:

-

System Preparation:

-

Mass Spectrometer: Thermo Scientific Q Exactive or equivalent Orbitrap/TOF instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

-

Sample Preparation:

-

Prepare a 0.1 mg/mL solution of the compound in methanol.

-

-

Instrument Parameters (Typical):

-

Infusion Flow Rate: 5 µL/min.

-

Spray Voltage: 3.5 kV.

-

Capillary Temperature: 320°C.

-

Mass Range: 100-500 m/z.

-

Resolution: >70,000.

-

-

Data Analysis:

-

The expected ion is the protonated free base [M+H]⁺.

-

Theoretical Exact Mass ([C₅H₆F₃N₃+H]⁺): 166.0587

-

Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical exact mass. This high level of accuracy validates the elemental composition.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.[7]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

Conclusion

This compound is a key chemical intermediate whose utility in research and development is predicated on a thorough understanding of its fundamental properties. Its molecular weight of 201.58 g/mol is a cornerstone for all quantitative work. The analytical protocols provided in this guide for HPLC and HRMS establish a robust framework for verifying the purity and identity of this compound, ensuring data integrity and reproducibility in experimental settings. By adhering to these technical standards, researchers can confidently employ this valuable building block in the synthesis of next-generation chemical entities.

References

-

American Elements. 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. Synthesis and Evaluation of Some Novel Pyrazole Derivatives. [Link]

-

ResearchGate. General methods of synthesis for pyrazole and its derivatives. [Link]

-

ResearchGate. Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

National Institutes of Health. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

-

National Institutes of Health. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. 1185177-94-9|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | 919278-39-0 [sigmaaldrich.com]

- 5. longdom.org [longdom.org]

- 6. jocpr.com [jocpr.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular structure, outlines a robust two-step synthesis protocol, and delves into its spectroscopic characterization. Furthermore, it explores the rationale behind the incorporation of the trifluoroethyl moiety and discusses the compound's potential applications, particularly in the realm of kinase inhibitor development for targeted therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its versatility allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination, particularly in the form of a trifluoromethyl or trifluoroethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2]

The trifluoroethyl group, in particular, offers a unique combination of steric bulk and strong electron-withdrawing effects. This can lead to enhanced binding interactions with target proteins and improved metabolic stability by blocking potential sites of oxidation.[2] The convergence of the versatile pyrazole scaffold with the advantageous properties of the trifluoroethyl group makes this compound a compelling building block for the design of novel therapeutics.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and at the C4 position with an amino group, which is protonated to form the hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1185177-94-9 | [3] |

| Molecular Formula | C₅H₇ClF₃N₃ | [3] |

| Molecular Weight | 201.58 g/mol | N/A |

| InChI Key | FDXLDVHECBHMRI-UHFFFAOYSA-N (for free base) | [4] |

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-nitropyrazole. This strategy involves the N-alkylation of the pyrazole ring with a suitable trifluoroethylating agent, followed by the reduction of the nitro group to the corresponding amine.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

-

Rationale: The N-alkylation of pyrazoles is a well-established transformation. The choice of a suitable base and solvent is crucial for achieving high yields and regioselectivity. In this case, the electron-withdrawing nitro group at the 4-position directs the alkylation to the N1 position. Potassium carbonate is a mild and effective base for this reaction, and dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the nucleophilic substitution.

-

Procedure:

-

To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl iodide or triflate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.[5]

-

Step 2: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically proceeds with high yield and minimal side products. Ethanol is a suitable solvent for this reaction.

-

Procedure:

-

Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (1.0 eq) in ethanol.

-

Add 10% palladium on carbon (5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This product can often be used in the next step without further purification.

-

Step 3: Formation of this compound

-

Rationale: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling of basic amine compounds. The use of a solution of HCl in a non-polar solvent like dioxane or diethyl ether allows for the precipitation of the salt.

-

Procedure:

-

Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in dioxane or diethyl ether (1.1 eq) with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete salt formation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[6]

-

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the trifluoroethyl group, and the amine protons. The pyrazole protons will appear as singlets in the aromatic region. The CH₂ group will be a quartet due to coupling with the three fluorine atoms. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons, with the carbon bearing the nitro group in the intermediate being significantly downfield. The trifluoroethyl group will exhibit a quartet for the CF₃ carbon and a quartet for the CH₂ carbon due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a triplet for the CF₃ group due to coupling with the adjacent methylene protons.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole H-3 | ~7.5-8.0 | ~130-140 |

| Pyrazole H-5 | ~7.8-8.3 | ~125-135 |

| -CH₂-CF₃ | ~4.5-5.0 (q) | ~50-60 (q) |

| -NH₂ | Variable, broad | N/A |

| -CF₃ | N/A | ~120-125 (q) |

Note: Predicted chemical shifts are based on general values for substituted pyrazoles and may vary depending on the solvent and other experimental conditions.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum of the free base (C₅H₆F₃N₃) would show a molecular ion peak at m/z = 165.05.[4] Fragmentation patterns would likely involve the loss of the trifluoroethyl group or parts of the pyrazole ring.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the pyrazole ring and the methylene group, and strong C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).

Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block in drug discovery, particularly in the development of protein kinase inhibitors.

Rationale for Use as a Kinase Inhibitor Scaffold

Caption: Key pharmacophoric features of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine scaffold for kinase inhibition.

The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group provides a key hydrogen bond donor/acceptor site for interaction with the target protein. The N1-trifluoroethyl group can occupy a hydrophobic pocket within the ATP-binding site, contributing to potency and selectivity. Furthermore, this group enhances metabolic stability, a critical parameter in drug design. The amine functionality also serves as a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Precedent in Kinase Inhibitor Patents

A vast body of patent literature demonstrates the utility of substituted pyrazoles as kinase inhibitors for a wide range of therapeutic targets, including but not limited to:

While specific patents citing the exact title compound are not always publicly disclosed with detailed biological data, numerous patents describe structurally related pyrazole derivatives as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[13][14][15][16][17] The consistent appearance of this scaffold in the patent literature underscores its value and potential in the development of novel kinase-targeted therapies.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable two-step process. The strategic incorporation of the trifluoroethyl group imparts desirable physicochemical properties that are advantageous for developing potent and selective kinase inhibitors. The extensive use of related pyrazole scaffolds in the patent and scientific literature highlights the significant potential of this compound in the ongoing quest for novel and effective targeted therapies. This technical guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising molecule in their drug discovery endeavors.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. Available at: [Link]

-

Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

-

(12) United States Patent (10) Patent No.: US 7.491,829 B2 - Googleapis.com. Available at: [Link]

- US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents.

-

Pyrazole derivatives as DLK inhibitors and their uses - Patent HK-1226053-A1 - PubChem. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

-

WO/2001/057022 PYRAZOLE COMPOSITIONS USEFUL AS INHIBITORS OF ERK. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available at: [Link]

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Available at: [Link]

-

A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available at: [Link]

- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Overview on Biological Activities of Pyrazole Derivatives - OUCI. Available at: [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed Central. Available at: [Link]

-

6.2: Fragmentation - Chemistry LibreTexts. Available at: [Link]

-

The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 - -ORCA - Cardiff University. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Available at: [Link]

-

compared using 13C nmr spectroscopy. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1 - YouTube. Available at: [Link]

-

1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

-

ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. | Request PDF. Available at: [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. Available at: [Link]

-

3-Ethyl-4-phen-oxy-1-(2,2,2-trifluoro-eth-yl)-1H-pyrazol-5-ol - PubMed. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - ResearchGate. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1185177-94-9|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | 919278-39-0 [sigmaaldrich.com]

- 5. 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 16. Pyrazole derivatives and uses thereof as inhibitors of dlk - Patent HK-1226053-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride safety data sheet

An In-depth Technical Guide to the Safe Handling of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for this compound (CAS No. 1185177-94-9). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Chemical Identity and Hazard Classification

This compound is a heterocyclic building block used in organic synthesis. The trifluoroethyl group significantly influences the molecule's electronic properties and reactivity. While a specific, comprehensive SDS for the hydrochloride salt is not widely available, data from the free base, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS No. 919278-39-0), and structurally related pyrazoles provide a strong basis for hazard assessment.[1]

The primary hazards are associated with its irritant properties. The hydrochloride salt form suggests it is a solid material, likely a crystalline powder.

Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)

| Hazard Class | Hazard Category | Hazard Statement | Source Analogy |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

Causality Insight: The amine group (NH2) can act as a base, while the pyrazole ring system and the electron-withdrawing trifluoroethyl group contribute to the molecule's overall chemical properties. As a hydrochloride salt, it can be slightly acidic upon dissolution. These features are common causes of irritation to skin, eyes, and mucous membranes. The H335 classification is particularly relevant for powdered substances, which can be easily inhaled.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The engineering controls and PPE specified below are designed to create a multi-layered barrier between the researcher and the chemical.

Engineering Controls:

-

Primary Control: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood. This is a direct countermeasure to the respiratory irritation hazard (H335).[2][3]

-

Secondary Control: Ensure that a safety shower and an eyewash station are readily accessible and have been tested within the last month. Their proximity is critical for immediate response to eye or skin contact.[4][5]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it's a system designed to protect against the specific hazards of skin and eye irritation.

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[4][5]

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing like disposable sleeves or coveralls.[4]

-

Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[2]

Caption: Core PPE requirements for handling the compound.

Section 3: Protocols for Safe Handling and Use

Adherence to standardized protocols minimizes the risk of exposure and ensures experimental reproducibility.

Protocol 3.1: Safe Weighing and Solubilization

-

Preparation: Before retrieving the compound from storage, prepare your workspace. Designate a specific area within the chemical fume hood for the procedure. Ensure your balance is clean and certified, and all necessary glassware, spatulas, and solvents are present.

-

Don PPE: Put on all required PPE as outlined in Section 2.

-

Equilibration: Allow the container to equilibrate to room temperature before opening. This is particularly important for compounds stored in a refrigerator and prevents moisture condensation, which can affect powder handling and compound stability.

-

Weighing: Perform all weighing operations on a tared weigh paper or in a suitable vial inside the fume hood. Handle the container and spatula with care to avoid generating airborne dust.

-

Transfer: Carefully transfer the weighed solid into the solvent vessel. Use a funnel if necessary.

-

Solubilization: Add the solvent slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.

-

Cleanup: Immediately after use, clean the spatula and the weighing area. Dispose of any contaminated weigh paper or wipes in a designated solid waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[4][5]

Section 4: Emergency Procedures and First-Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before starting work.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

|---|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] | The H319 classification indicates a risk of serious irritation. Immediate and prolonged flushing is essential to physically remove the chemical and minimize damage. |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] | The H315 classification means the compound can cause skin irritation. Prompt removal from the skin surface is key to preventing inflammation. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][5] | This addresses the H335 hazard. Removing the individual from the source of exposure and providing respiratory support are the immediate priorities. |